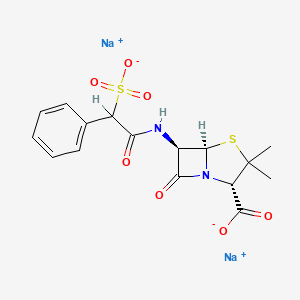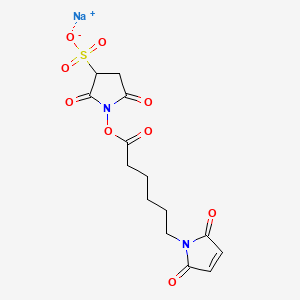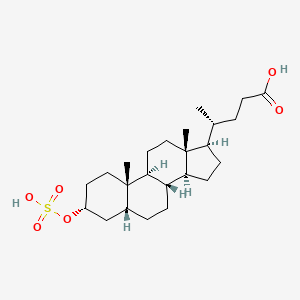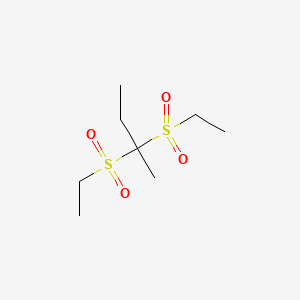![molecular formula C37H37F2N3O4S B1682580 Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate CAS No. 199119-18-1](/img/structure/B1682580.png)
Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate
Descripción general
Descripción
T 98475: es un antagonista potente, activo por vía oral y no peptídico del receptor de la hormona liberadora de la hormona luteinizante. Ha demostrado una eficacia significativa en la inhibición del receptor de la hormona liberadora de la hormona luteinizante con un valor de IC50 de 0,2 nanomolar para el receptor humano
Métodos De Preparación
La síntesis de T 98475 implica varios pasos clave:
Condensación: El compuesto XI se condensa con metilbencilamina (XII) para formar una amina terciaria (XIII).
Reducción: El grupo nitro de (XIII) se reduce utilizando polvo de hierro y ácido clorhídrico para producir una amina (XIV).
Análisis De Reacciones Químicas
T 98475 experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.
Reducción: El grupo nitro en su precursor puede reducirse a una amina.
Sustitución: Puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos fuertes. Los reactivos comunes utilizados en estas reacciones incluyen polvo de hierro, ácido clorhídrico y anhídrido isobutírico.
Aplicaciones Científicas De Investigación
T 98475 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los antagonistas no peptídicos del receptor de la hormona liberadora de la hormona luteinizante.
Biología: Ayuda a comprender el papel de los receptores de la hormona liberadora de la hormona luteinizante en diversos procesos biológicos.
Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades dependientes de hormonas, como ciertos tipos de cáncer.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores hormonales
Mecanismo De Acción
T 98475 ejerce sus efectos uniéndose al receptor de la hormona liberadora de la hormona luteinizante, inhibiendo así su actividad. Esta inhibición previene la liberación de la hormona luteinizante y la hormona folículoestimulante de la glándula pituitaria, lo que a su vez afecta la síntesis y liberación de las hormonas sexuales esteroideas. Los objetivos moleculares implicados incluyen el receptor de la hormona liberadora de la hormona luteinizante y las vías de señalización asociadas .
Comparación Con Compuestos Similares
T 98475 es único debido a su alta potencia y biodisponibilidad oral. Los compuestos similares incluyen:
Compuesto 33c: Un derivado de tienopiridina[2,3-b]-4-ona que ha mostrado actividad subnanomolar para el receptor humano.
Estos compuestos comparten similitudes estructurales con T 98475 pero difieren en sus modificaciones químicas específicas y actividades biológicas.
Propiedades
IUPAC Name |
propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37F2N3O4S/c1-22(2)35(44)40-26-16-14-25(15-17-26)34-28(19-41(5)18-24-10-7-6-8-11-24)32-33(43)29(37(45)46-23(3)4)21-42(36(32)47-34)20-27-30(38)12-9-13-31(27)39/h6-17,21-23H,18-20H2,1-5H3,(H,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANJJVIMTOIWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=C(C3=C(S2)N(C=C(C3=O)C(=O)OC(C)C)CC4=C(C=CC=C4F)F)CN(C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432134 | |
| Record name | T 98475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192887-28-8 | |
| Record name | T-98475 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192887288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T 98475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | T-98475 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1KLT23O3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)












